molecular formula C20H13ClN4O B12744496 Ketopynalin CAS No. 300843-20-3

Ketopynalin

Cat. No.: B12744496
CAS No.: 300843-20-3
M. Wt: 360.8 g/mol
InChI Key: PNQWLLMVBJXXNJ-UHFFFAOYSA-N
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Description

Vatalanib (PTK787/ZK-222584) is an oral antiangiogenic tyrosine kinase inhibitor (TKI) targeting vascular endothelial growth factor receptors (VEGFR1-3) and other kinases like platelet-derived growth factor receptor (PDGFR) and c-Kit . It is primarily metabolized in cancer patients via cytochrome P450 (CYP) enzymes, yielding multiple metabolites, including M25 . However, the provided evidence lacks explicit structural or functional characterization of Vatalanib-derived M25.

Key inferred properties of Vatalanib’s metabolism:

  • Metabolic Stability: Vatalanib’s clearance involves CYP3A enzymes, with minimal drug-drug interactions observed when co-administered with imatinib or hydroxyurea .
  • Safety Profile: Vatalanib is well-tolerated, with hypertension (28.9% incidence) as the most common adverse effect .

Properties

CAS No.

300843-20-3

Molecular Formula

C20H13ClN4O

Molecular Weight

360.8 g/mol

IUPAC Name

[4-(4-chloroanilino)phthalazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C20H13ClN4O/c21-14-5-7-15(8-6-14)23-20-17-4-2-1-3-16(17)18(24-25-20)19(26)13-9-11-22-12-10-13/h1-12H,(H,23,25)

InChI Key

PNQWLLMVBJXXNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Vatalanib metabolite M25 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The oxidative metabolism of Vatalanib to form metabolite M25 is primarily mediated by the cytochrome P450 enzyme CYP3A4. This enzyme catalyzes the oxidation of Vatalanib under physiological conditions .

Major Products Formed

The major product formed from the oxidative metabolism of Vatalanib is Vatalanib metabolite M25, along with other pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378 .

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • CYP3A Involvement : M25 metabolites of STS-135 and MK-0767 are linked to CYP3A enzymes, aligning with Vatalanib’s CYP3A-dependent metabolism .
  • Structural Diversity: M25 designation spans benzamides (fluopyram), sulfides (MK-0767), and antagonists (Sonidegib), highlighting nomenclature overlap without structural similarity.

Functional and Pharmacokinetic Comparisons

PARP Inhibition (Off-Target Activity)

Vatalanib itself exhibits off-target inhibition of poly(ADP-ribose) polymerase (PARP) with an IC50 of 200 μM, comparable to Compound 1 (IC50: 3,000 μM) but weaker than clinical PARP inhibitors (e.g., Olaparib, IC50 ~1–10 nM) .

Antiangiogenic Efficacy

  • Vatalanib vs. Sunitinib : Both inhibit VEGFR, but Vatalanib’s median time-to-progression (TTP: 5.8 months) in gastrointestinal stromal tumors (GIST) is comparable to sunitinib (TTP: 6.3 months) .
  • Metabolic Stability : Vatalanib’s plasma half-life is unaffected by co-administration with imatinib, unlike sunitinib, which interacts with CYP3A4 inducers .

Q & A

Q. What experimental design strategies ensure reliable identification of Vatalanib metabolite M25 in untargeted metabolomics studies?

Methodological Answer:

  • Sample Preparation: Use standardized protocols for plasma/serum collection (e.g., immediate freezing at -80°C) to minimize pre-analytical variability .
  • Quality Control (QC): Include QC samples (pooled from all study samples) injected at regular intervals during LC-MS runs to monitor instrument stability and batch effects .
  • Technical Replicates: Perform triplicate injections for each sample to assess technical variability in peak intensity and retention time .
  • Reference Standards: Spike internal standards (e.g., deuterated analogs of Vatalanib) to validate extraction efficiency and ionization consistency .

Q. How can researchers confidently annotate M25 in MS/MS spectral libraries?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Orbitrap or Q-TOF) to obtain accurate mass measurements (<5 ppm error) for M25’s precursor ion .
  • Spectral Matching: Compare experimental MS/MS spectra against curated databases (e.g., METLIN, mzCloud) using cosine similarity scores ≥0.7 .
  • In Silico Fragmentation: Apply tools like CFM-ID or SIRIUS to predict fragmentation patterns and prioritize candidate structures .
  • Orthogonal Validation: Confirm identity via synthetic standards or nuclear magnetic resonance (NMR) if ambiguity persists .

Q. How can population pharmacokinetic (PK) modeling address auto-induction of M25 metabolism observed in clinical studies?

Methodological Answer:

  • Time-Dependent Clearance Models: Use nonlinear mixed-effects modeling (e.g., NONMEM) to quantify auto-induction, where clearance (CL) increases with repeated dosing . Example:
    • Baseline CL: 24.1 L/h (pre-induction)
    • Induced CL: 54.9 L/h (post-induction) .
  • Covariate Analysis: Test covariates (e.g., age, CYP3A4 genotype) to explain inter-individual variability in CL .
  • Visual Predictive Checks (VPC): Validate model robustness by simulating concentration-time profiles against observed data .

Q. How should researchers resolve contradictions in M25 quantification across LC-MS and NMR platforms?

Methodological Answer:

  • Data Merging Workflows: Apply platform-specific normalization (e.g., Probabilistic Quotient Normalization for NMR, total ion count for LC-MS) .
  • Cross-Platform Calibration: Use shared reference metabolites (e.g., creatinine) to align dynamic ranges .
  • Multivariate Integration: Apply multi-block PCA or DIABLO to identify consensus biomarkers across platforms .

Q. What statistical approaches validate M25 as a robust biomarker in multi-study meta-analyses?

Methodological Answer:

  • Meta-Analysis Workflow:
    • Data Harmonization: Map M25 annotations across studies using RefMet nomenclature .
    • Effect Size Aggregation: Apply random-effects models to account for heterogeneity in study designs .
    • False Discovery Rate (FDR): Adjust p-values using Benjamini-Hochberg correction (e.g., q <0.1) .
  • Meta-Analysis Tools: Use MetaboAnalyst’s meta-analysis module for p-value combination or vote counting .

Q. How can researchers apply FAIR principles to share M25-related metabolomics data?

Methodological Answer:

  • Data Submission: Deposit raw spectra (mzML, .raw), processed data (peak tables), and metadata to the Metabolomics Workbench (Project ID: PR000898) .
  • Metadata Requirements:
    • Sample-to-file mapping (1:1)
    • Chromatography/MS parameters (e.g., column type, ionization mode) .
  • License: Use CC-BY 4.0 to enable reuse .

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